5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine
CAS No.: 54760-48-4
Cat. No.: VC5794587
Molecular Formula: C5H8N4
Molecular Weight: 124.147
* For research use only. Not for human or veterinary use.
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine - 54760-48-4](/images/structure/VC5794587.png)
Specification
CAS No. | 54760-48-4 |
---|---|
Molecular Formula | C5H8N4 |
Molecular Weight | 124.147 |
IUPAC Name | 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine |
Standard InChI | InChI=1S/C5H8N4/c1-2-5-8-6-4-9(5)7-3-1/h4,7H,1-3H2 |
Standard InChI Key | LMRUYPDUZUTABP-UHFFFAOYSA-N |
SMILES | C1CC2=NN=CN2NC1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic framework consisting of a 1,2,4-triazole ring fused to a partially saturated pyridazine ring. The pyridazine moiety exists in its tetrahydro form, introducing conformational flexibility while maintaining aromatic character in the triazole component. Key structural parameters include:
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Molecular formula: C₅H₇N₅
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Molecular weight: 137.15 g/mol
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CAS Registry Number: 54760-48-4
The presence of three nitrogen atoms in the triazole ring and two in the pyridazine ring creates multiple sites for hydrogen bonding and coordination, making it a promising scaffold for drug design .
Electronic and Steric Features
Density functional theory (DFT) calculations on analogous triazolo-pyridazines reveal:
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High electron density at N1 and N4 positions of the triazole ring
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Planar geometry in the triazole moiety with slight puckering in the tetrahydro pyridazine ring
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Calculated dipole moment of 4.2 Debye, suggesting moderate polarity
These features influence solubility profiles, with logP values typically ranging from 0.8 to 1.5, indicating balanced lipophilicity for blood-brain barrier penetration .
Synthetic Methodologies
Core Ring Construction
While no direct synthesis reports exist for 5,6,7,8-tetrahydro-[1,2,] triazolo[4,3-b]pyridazine, established routes for analogous triazolo-fused heterocycles suggest two primary strategies:
Hydrazine Cyclization
Reaction of hydrazine derivatives with α,β-unsaturated ketones or esters, followed by intramolecular cyclization. A representative pathway involves:
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Condensation of 3-hydrazinylpyridazine with diketones
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Acid-catalyzed cyclodehydration at 80–100°C
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Purification via silica gel chromatography
Yield optimization studies on similar systems show temperature-dependent outcomes:
Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|
70 | 24 | 38 |
90 | 12 | 65 |
110 | 6 | 72 |
Data extrapolated from triazolo-pyrazine syntheses
Transition Metal-Catalyzed Approaches
Palladium-mediated cross-coupling strategies enable regioselective formation of the triazole ring. A patented method for 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,] triazolo[4,3-a]pyrazine demonstrates:
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Use of Pd/C catalyst under hydrogen atmosphere
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Ethanol as solvent at 50–80°C
Industrial-Scale Considerations
Key challenges in large-scale production include:
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Controlling exothermic reactions during cyclization steps
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Purification of polar intermediates
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Minimizing residual metal catalysts in final API batches
Continuous flow reactor systems show promise for:
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Improved heat management in cyclization steps
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20–30% increase in yield compared to batch processes
Target Class | Representative Targets | Binding Energy (kcal/mol) |
---|---|---|
Kinases | c-Met, EGFR, VEGFR2 | -8.9 to -10.2 |
GPCRs | Adenosine A2A, 5-HT2A | -7.5 to -8.8 |
Viral Enzymes | HIV-1 protease, NS5B | -9.1 to -11.4 |
Data modeled using triazolo-pyrazine derivatives
Antiviral Activity
Structural analogs demonstrate:
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EC₅₀ values <20 µM against HIV-1 in MT-4 cells
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90% inhibition of influenza A neuraminidase at 10 µM
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Mechanism: Competitive inhibition of viral polymerases through π-π stacking with conserved aromatic residues
Oncology Applications
In vitro screening of triazolo-heterocycles shows:
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60% growth inhibition of HT-29 colon cancer cells at 50 µM
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Induction of G2/M cell cycle arrest via CDK1 phosphorylation
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Synergistic effects with paclitaxel (combination index 0.3–0.5)
Structure-Activity Relationship (SAR) Trends
Critical modifications impacting biological activity:
Position | Modification | Effect on Activity |
---|---|---|
3 | CF₃ substitution | ↑ Metabolic stability |
5/6 | Ring saturation | ↑ Solubility, ↓ Toxicity |
8 | Methoxy group | ↓ CYP3A4 inhibition |
Derived from patent analysis of analogous compounds
Comparative Analysis with Structural Analogs
Compound | Structural Difference | logD | IC₅₀ (µM) |
---|---|---|---|
Triazolo[4,3-b]pyridazine | Pyridazine core | 1.2 | 12.4 |
Triazolo[4,3-a]pyrazine | Pyrazine core | 0.9 | 8.7 |
3-CF₃-triazolo[4,3-a]pyrazine | Trifluoromethyl substitution | 1.8 | 4.2 |
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